Physicochemical Properties and Synthetic Utility of Octahydrocyclopenta[c]pyrrole Derivatives
Physicochemical Properties and Synthetic Utility of Octahydrocyclopenta[c]pyrrole Derivatives
Technical Whitepaper | Version 1.0
Executive Summary
Octahydrocyclopenta[c]pyrrole, also known as 3-azabicyclo[3.3.0]octane , represents a "privileged scaffold" in medicinal chemistry.[1] As a conformationally restricted analogue of pyrrolidine, this bicyclic system offers a unique vector for displaying pharmacophores, reducing entropic penalties upon binding, and modulating lipophilicity.
This guide provides a rigorous technical analysis of the scaffold’s physicochemical behavior, synthetic accessibility, and application in drug design, with a specific focus on its role as the core amine in the sulfonylurea antidiabetic agent, Gliclazide .
Structural Characteristics & Stereochemistry
Cis- vs. Trans-Fusion
The stereochemical configuration of the ring junction is the defining feature of this scaffold.
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Cis-Fusion (Thermodynamically Favored): The cis-fused 3-azabicyclo[3.3.0]octane is the dominant, stable isomer. The two five-membered rings are fused in an envelope-like conformation, creating a "V" shape. This geometry minimizes angle strain and torsional strain.
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Trans-Fusion (High Strain): Unlike six-membered ring fusions (e.g., decalin), the trans-fusion of two five-membered rings introduces severe angle strain. While trans-bicyclo[3.3.0]octane exists, it is significantly less stable (~6-8 kcal/mol higher in energy) than the cis-isomer. In the aza-analogue, this strain makes the trans-isomer synthetically elusive and rare in drug discovery contexts.
Implication for Drug Design: The cis-fusion directs substituents on the nitrogen atom into a specific region of space, distinct from the planar pyrrole or the flexible pyrrolidine. This defined vector is critical for the high-affinity binding observed in SUR1 receptors (Gliclazide).
Conformational Analysis
The cis-fused system is not rigid; it undergoes a "butterfly" or "book-folding" motion. The nitrogen lone pair can invert, but the overall cup-shape of the molecule remains preserved, providing a reliable hydrophobic surface for van der Waals interactions within protein pockets.
Physicochemical Profiling
The following data summarizes the core properties of the free base and its common hydrochloride salt.
| Property | Value / Description | Context |
| IUPAC Name | Octahydrocyclopenta[c]pyrrole | Also 3-azabicyclo[3.3.0]octane |
| CAS Number | 5661-03-0 | Free base |
| Molecular Weight | 111.18 g/mol | Free base |
| Boiling Point | 165 °C | At 760 mmHg |
| Density | 0.934 g/cm³ | Liquid phase |
| LogP (Calc) | 1.0 – 1.3 | Moderately lipophilic |
| pKa (Est) | ~11.2 | Comparable to pyrrolidine (11.[2][3][4][5][6][7][8]3) |
| H-Bond Donors | 1 (NH) | Secondary amine |
| H-Bond Acceptors | 1 (N) | Tertiary if substituted |
Basicity and pKa
The nitrogen atom in octahydrocyclopenta[c]pyrrole is a secondary amine.[9] Its basicity is comparable to pyrrolidine (pKa ~11.3). The inductive effect of the fused cyclopentane ring is minimal, but the steric crowding around the nitrogen can slightly impede solvation of the protonated ammonium species, potentially lowering the pKa slightly (to ~10.8–11.2 range). This high basicity ensures it is protonated at physiological pH, making it a cation in biological media unless derivatized (e.g., as a urea in Gliclazide).
Lipophilicity (LogD)
The fusion of the cyclopentane ring increases the lipophilicity compared to pyrrolidine (LogP ~0.2). With a LogP > 1.0, the scaffold contributes significantly to the hydrophobic binding energy, allowing it to traverse lipid bilayers effectively while maintaining solubility in aqueous formulations as a salt.
Synthetic Pathways[9][11]
The synthesis of this core requires controlling the cis-stereochemistry. Two primary routes are validated for scale-up.
Route A: Reductive Cyclization (Industrial Standard)
This route utilizes 1,2-dicyanocyclopent-1-ene as a precursor. It is efficient because the hydrogenation step simultaneously reduces the nitriles and effects the ring closure, naturally favoring the thermodynamic cis-isomer.
Route B: The N-Amino Variant (Gliclazide Precursor)
For Gliclazide, the scaffold requires an exocyclic nitrogen-nitrogen bond (N-amino group). This is achieved by reacting a dimesylate with hydrazine.
Visualization of Synthetic Logic:
Caption: Comparative synthetic routes for the core scaffold and its N-amino pharmacophore derivative.
Experimental Protocols
Protocol 1: Synthesis of Octahydrocyclopenta[c]pyrrole (Hydrogenation Route)
Objective: Preparation of the core secondary amine from dinitrile precursor.
Reagents:
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1,2-Dicyanocyclopent-1-ene (1.0 eq)
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Rhodium on Alumina (5% Rh loading, 0.05 eq)
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Tetrahydrofuran (THF) (Solvent, 10 volumes)
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Hydrogen Gas (H₂)
Procedure:
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Loading: Charge a high-pressure autoclave with 1,2-dicyanocyclopent-1-ene and THF. Add the Rh/Al₂O₃ catalyst carefully under an inert nitrogen atmosphere.
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Hydrogenation: Seal the reactor and purge with nitrogen (3x) followed by hydrogen (3x). Pressurize to 80 bar (1160 psi) with H₂.
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Reaction: Heat the mixture to 120°C with vigorous stirring (1000 rpm). Maintain these conditions for 20–24 hours. Note: High temperature facilitates the cyclization of the intermediate diamine.
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Workup: Cool the reactor to room temperature and vent the hydrogen. Filter the catalyst through a pad of Celite.
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Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified by vacuum distillation (bp ~66–71°C at 2 mbar) to yield the product as a colorless liquid.
Validation:
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GC-MS: Confirm m/z = 111 (M+).
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NMR: ¹H NMR should show multiplets for the bridgehead protons at ~2.6–3.0 ppm, distinct from the methylene protons.
Case Study: Gliclazide & Mechanism of Action
Gliclazide (Diamicron) utilizes the cis-octahydrocyclopenta[c]pyrrole moiety as a hydrophobic anchor.
Structural Logic
The bicyclic ring replaces the cyclohexyl group found in earlier sulfonylureas (e.g., glibenclamide).
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Effect: The [3.3.0] system provides a bulkier, more lipophilic domain that fits snugly into the SUR1 receptor's hydrophobic pocket.
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Metabolic Stability: The absence of para-oxidation sites (common in phenyl rings) and the saturated nature of the ring enhances metabolic stability compared to aromatic analogues.
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Antioxidant Properties: Unique to Gliclazide, the azabicyclo ring confers free-radical scavenging properties, reducing oxidative stress in beta-cells.
Signaling Pathway Visualization
Caption: Signal transduction pathway triggered by Gliclazide binding to the SUR1 receptor.
References
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Synthesis of Octahydrocyclopenta[c]pyrrole: Lonza AG. (2013). Method for preparation of octahydrocyclopenta[c]pyrrole. WO2013102634A1. Link
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Gliclazide Properties: Pharmacompass. Gliclazide Chemical Structure and Properties. Link
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Stereochemistry of [3.3.0] Systems: NIST Chemistry WebBook. Thermochemical Data for Bicyclo[3.3.0]octane. Link
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Pharmacology: Proks, P., et al. (2002). Molecular basis of sulphonylurea action. Diabetologia. Link
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pKa Comparisons: BenchChem. Comparative Analysis of Pyrrolidine and Piperidine Derivatives. Link
Sources
- 1. Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem [benchchem.com]
- 2. Cyclopenta(c)pyrrole, octahydro-, hydrochloride (1:1) | C7H14ClN | CID 21572123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 3-AZABICYCLO[3.3.0]OCTANE HYDROCHLORIDE | 112626-50-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
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